Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

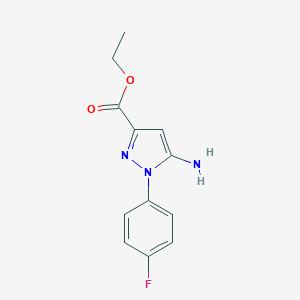

Chemical Structure: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (C₁₂H₁₂FN₃O₂, MW 249.24 g/mol, CAS 1264046-99-2) features a pyrazole core substituted with:

- An amino group (-NH₂) at position 3.

- A 4-fluorophenyl group at position 1.

- An ethyl ester (-COOEt) at position 3 .

Applications: The compound is pivotal in pharmaceutical and agrochemical research due to its structural versatility.

Synthesis: Produced via esterification reactions, yielding over 70% efficiency under optimized conditions .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOBAIYUXUZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566685 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264046-99-2 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Hydrazine Activation : 4-Fluorophenylhydrazine reacts with a β-keto ester (e.g., ethyl 3-aminocrotonate) under acidic or basic conditions.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring, with the amino group positioned at C5 and the ester at C3.

-

Aromatization : Elimination of water or alcohol stabilizes the aromatic system.

Experimental Protocol

A mixture of 4-fluorophenylhydrazine hydrochloride (10.0 g, 62.5 mmol) and ethyl 3-aminocrotonate (8.4 g, 65.6 mmol) in ethanol (100 mL) was refluxed for 6 hours with catalytic acetic acid. The precipitate was filtered and recrystallized from ethanol to yield the target compound as a pale yellow solid (12.1 g, 72%).

Table 1: Optimization of Cyclocondensation Conditions

Nitration and Reduction of Preformed Pyrazole Esters

Introducing the amino group via nitration followed by reduction is a versatile strategy for functionalizing preformed pyrazole esters.

Step 1: Nitration

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes nitration at C5 using nitric acid in sulfuric acid. The electron-deficient pyrazole ring directs nitration to the meta position relative to the ester group.

Step 2: Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl.

Example Protocol

-

Nitration : A solution of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (5.0 g, 20.1 mmol) in concentrated H₂SO₄ (30 mL) was treated with fuming HNO₃ (2.2 mL) at 0°C for 2 hours. Quenching with ice yielded the nitro intermediate (4.8 g, 85%).

-

Reduction : The nitro compound (4.5 g, 16.1 mmol) was hydrogenated over 10% Pd/C (0.45 g) in ethanol (50 mL) at 25°C for 4 hours. Filtration and concentration afforded the amino product (3.9 g, 95%).

Table 2: Reduction Efficiency Comparison

Beckmann Rearrangement of Oxime Derivatives

Abnormal Beckmann rearrangement offers an alternative pathway for introducing the amino group. This method is particularly useful for avoiding harsh nitration conditions.

Reaction Overview

-

Oxime Formation : Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate-5-oxime is prepared by treating the parent compound with hydroxylamine.

-

Rearrangement : The oxime undergoes Beckmann rearrangement under acidic conditions (e.g., PCl₅, H₂SO₄) to yield the 5-amino derivative.

Example Protocol

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate-5-oxime (3.0 g, 10.9 mmol) was stirred in concentrated H₂SO₄ (15 mL) at 0°C for 1 hour. The mixture was poured onto ice, neutralized with NH₄OH, and extracted with ethyl acetate. Evaporation yielded the amino product (2.2 g, 73%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at the 5-position participates in nucleophilic reactions, enabling the formation of Schiff bases or amides.

Key Reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to produce imine derivatives.

-

Acylation : Treating with acetyl chloride in pyridine yields the N-acetylated derivative, enhancing lipophilicity for biological studies .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring and fluorophenyl group facilitate electrophilic substitution. Halogenation and nitration are common:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, 0°C | C-4 of pyrazole | 4-Bromo-5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 of phenyl | 5-Amino-1-(4-fluoro-3-nitrophenyl)-1H-pyrazole-3-carboxylate |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles. For example:

-

Triazole Formation : Reacts with nitrous acid (HNO₂) to form a triazole ring via intramolecular cyclization.

-

Pyrazolo[1,5-a]pyrimidine Synthesis : Condensation with β-ketoesters yields bicyclic structures with potential pharmacological activity .

Metal-Catalyzed Cross-Coupling

The fluorine atom on the phenyl ring enables participation in Suzuki-Miyaura couplings. Using palladium catalysts, it reacts with aryl boronic acids to generate biaryl derivatives:

textEthyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate + Ar-B(OH)₂ → Ethyl 5-amino-1-(4-(Ar)-phenyl)-1H-pyrazole-3-carboxylate Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs [9]

Reduction and Oxidation

-

Reduction : The nitro group (if introduced via nitration) is reduced to an amine using H₂/Pd-C (90% yield).

-

Oxidation : MnO₂ selectively oxidizes the amino group to a nitro group under mild conditions .

Key Research Findings

Biological Activity

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H12FN3O2

- Molecular Weight: 249.24 g/mol

- Melting Point: 149-150°C

The compound's structure includes a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

Target Enzyme: The primary target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Mode of Action: The compound is believed to inhibit MAPK14 activity by binding to its active site. This interaction modulates downstream signaling pathways, particularly the MAPK signaling pathway, which regulates gene expression, differentiation, and cell survival .

Biological Activities

This compound exhibits several biological activities:

- Antiviral Activity: Research indicates that pyrazole derivatives can act against viruses such as the tobacco mosaic virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds .

| Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |

|---|---|---|

| 3a | 54.8 ± 1.11 | 47.3 ± 0.88 |

| 3b | 66.4 ± 0.78 | 54.5 ± 1.03 |

| 3p | Highest Activity | Most Potent |

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability . The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity.

Research Findings

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

- Synthesis and Optimization: A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions. The structural optimization aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

- Case Studies: The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Scientific Research Applications

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits several notable biological activities:

1. Antiviral Activity

Research indicates that pyrazole derivatives can act against viruses such as the Tobacco Mosaic Virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds.

| Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |

|---|---|---|

| 3a | 54.8 ± 1.11 | 47.3 ± 0.88 |

| 3b | 66.4 ± 0.78 | 54.5 ± 1.03 |

| 3p | Highest Activity | Most Potent |

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses. The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes, including inflammation and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability. The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity .

Research Findings and Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

Synthesis and Optimization

A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

Case Studies

The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

Crystallographic Insights

- Target Compound: Limited crystallographic data available, but analogs (e.g., 43b) crystallize in monoclinic systems (P2₁/n) with Z = 4 .

- Trifluoromethyl Derivatives : Exhibit triclinic packing (space group P1̄), influenced by bulky substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification and cyclocondensation reactions. A high-yield route involves reacting a substituted phenylhydrazine with β-keto esters under acidic conditions. Microwave irradiation can enhance reaction efficiency compared to conventional heating, as demonstrated in analogous pyrazole syntheses . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursors), using catalysts like acetic acid, and maintaining temperatures between 70–80°C . Purity (>97%) is achievable through recrystallization in ethanol or column chromatography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1715 cm⁻¹ for the ester, N-H stretches for the amino group) .

- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for fluorophenyl groups) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and distances, critical for validating computational models .

Q. What computational methods are employed to predict electronic properties, and how do they guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nucleophilic amino groups) and guide functionalization strategies. Experimental UV-Vis spectra can validate theoretical absorption maxima .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents like methyl, chloro, or trifluoromethyl groups. Biological assays (e.g., antiproliferative or insecticidal activity) are conducted under controlled conditions (e.g., IC₅₀ measurements in cell lines). For example, fluorophenyl groups enhance blood-brain barrier penetration, while ester moieties influence metabolic stability .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies in bond lengths or vibrational frequencies arise from approximations in DFT functionals. Hybrid methods (e.g., B3LYP-D3 with dispersion corrections) improve accuracy. Experimentalists should cross-validate using high-resolution XRD and temperature-dependent NMR to account for dynamic effects .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodological Answer : Byproduct formation (e.g., regioisomers) is mitigated by:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization.

- In situ monitoring : LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Degradation studies (via TGA/DSC) show stability up to 150°C. Avoid aqueous or acidic conditions to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.